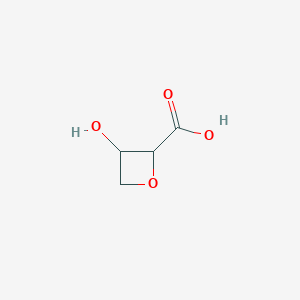

3-Hydroxy-2-oxetanecarboxylic Acid

Description

BenchChem offers high-quality 3-Hydroxy-2-oxetanecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-oxetanecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H6O4 |

|---|---|

Molecular Weight |

118.09 g/mol |

IUPAC Name |

3-hydroxyoxetane-2-carboxylic acid |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-3(2)4(6)7/h2-3,5H,1H2,(H,6,7) |

InChI Key |

KVKYXYVXXQIPAI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(O1)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 3-Hydroxy-2-oxetanecarboxylic Acid

An In-depth Technical Guide to 3-Hydroxy-2-oxetanecarboxylic Acid: Structure, Properties, and Synthetic Considerations

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties to drug candidates is relentless. The oxetane ring, a four-membered saturated heterocycle, has emerged as a particularly valuable motif. Its incorporation into molecular structures has been shown to improve aqueous solubility, enhance metabolic stability, and lower lipophilicity, often serving as a unique bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2] This guide focuses on a specific, underexplored member of this class: 3-Hydroxy-2-oxetanecarboxylic Acid .

This molecule uniquely combines the strained, polar oxetane ring with two critical functional groups: a secondary alcohol and a carboxylic acid. This trifunctional arrangement presents both significant opportunities and considerable challenges for synthetic chemists and drug designers. The β-hydroxy acid moiety is a well-known pharmacophore present in numerous biologically active compounds, while the oxetane provides a rigid, three-dimensional scaffold.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive analysis of the molecule's structure, predicted properties, potential synthetic routes, and characteristic reactivity. We will delve into the inherent instability of this system, a critical consideration for its practical application, and contextualize its potential within the broader field of drug discovery. The insights presented herein are synthesized from established chemical principles and data from structurally related compounds, offering a predictive but scientifically grounded exploration of this promising chemical entity.

PART 1: Molecular Structure and Properties

Nomenclature and Chemical Structure

The systematic IUPAC name for the target compound is 3-Hydroxyoxetane-2-carboxylic acid . The numbering of the heterocyclic ring begins with the oxygen atom as position 1.[3] Consequently, the carboxylic acid group is located at position 2, and the hydroxyl group is at position 3. The presence of two stereocenters (at C2 and C3) means the molecule can exist as four possible stereoisomers (two pairs of enantiomers).

Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₄H₆O₄ | As per structure |

| Molecular Weight | 118.09 g/mol | Calculated from formula[6] |

| Appearance | White crystalline solid | Typical for small, polar organic acids |

| pKa | ~3.5 - 4.5 | The carboxylic acid is expected to have a pKa in the typical range for aliphatic carboxylic acids. The adjacent hydroxyl and oxetane oxygen may have a minor inductive effect.[7] |

| Solubility | Soluble in water, methanol, DMSO; poorly soluble in nonpolar solvents like hexanes. | The high density of polar functional groups facilitates interaction with polar solvents.[5] |

| Hydrogen Bonding | Acts as both a hydrogen bond donor (from -OH and -COOH) and acceptor (at all three oxygen atoms). | This property is key to its predicted solubility and higher-than-expected boiling point.[5] |

| Topological Polar Surface Area (TPSA) | ~83.8 Ų | Calculated value, indicating good potential for membrane permeability. |

Predicted Spectroscopic Data

The structural characterization of 3-Hydroxyoxetane-2-carboxylic acid would rely on standard spectroscopic techniques. The expected key signals are summarized below.

| Technique | Feature | Expected Chemical Shift / Frequency | Notes |

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (very broad) | The broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[8] |

| O-H stretch (Alcohol) | 3500-3200 cm⁻¹ (broad) | This peak may be obscured by the much broader carboxylic acid O-H stretch.[9] | |

| C=O stretch (Carbonyl) | 1730-1700 cm⁻¹ (strong) | Typical range for a saturated aliphatic carboxylic acid.[8] | |

| C-O stretch | 1320-1210 cm⁻¹ (strong) | Associated with the carboxylic acid C-O bond.[9] | |

| ¹H NMR | -COOH Proton | 10-13 ppm (singlet, broad) | Highly deshielded and often exchanges with D₂O.[10] |

| H-2 (on C2) | 4.5-5.0 ppm (doublet) | Alpha to both the oxetane oxygen and the carbonyl group, leading to significant downfield shift. | |

| H-3 (on C3) | 4.2-4.7 ppm (multiplet) | Alpha to both the oxetane oxygen and the hydroxyl group. | |

| H-4 (on C4) | 3.8-4.5 ppm (multiplet) | Protons on the oxetane ring. | |

| -OH Proton (Alcohol) | Variable, 2-5 ppm (singlet, broad) | Position is concentration and solvent dependent; exchanges with D₂O. | |

| ¹³C NMR | -COOH Carbon | 170-180 ppm | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[10] |

| C2 | 75-85 ppm | Deshielded by both oxygen and the carboxyl group. | |

| C3 | 70-80 ppm | Deshielded by both oxygen and the hydroxyl group. | |

| C4 | 65-75 ppm | Typical range for a carbon in an oxetane ring. |

PART 2: Synthesis and Reactivity

Proposed Synthetic Pathways

The synthesis of 3-Hydroxyoxetane-2-carboxylic acid is challenging due to the strained ring and multiple functional groups. A plausible approach involves the construction of the oxetane ring via a [2+2] cycloaddition, followed by functional group manipulation. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for forming oxetanes.[11]

A proposed retrosynthesis is outlined below:

Forward Synthesis Protocol (Hypothetical):

-

Step 1: Paternò-Büchi Reaction. The reaction between an activated carbonyl compound, such as an ester of glyoxylic acid (e.g., ethyl glyoxylate), and a protected vinyl alcohol equivalent (e.g., vinyl acetate) under UV irradiation would form a substituted oxetane. This approach provides a direct route to the core ring structure.[12]

-

Step 2: Functional Group Interconversion. The resulting oxetane from Step 1 would contain ester groups at both the C2 and C3 positions (from ethyl glyoxylate and vinyl acetate, respectively). Selective hydrolysis of the acetate ester at C3 under mild conditions would unmask the hydroxyl group.

-

Step 3: Saponification. Subsequent hydrolysis of the ester at C2 using a base like lithium hydroxide (LiOH) would yield the corresponding carboxylate salt.

-

Step 4: Acidification. Careful acidification of the carboxylate salt with a mild acid would furnish the final product, 3-Hydroxyoxetane-2-carboxylic acid.

Key Chemical Reactions & Stability

The reactivity of this molecule is dictated by its three functional groups.

-

Carboxylic Acid: Undergoes typical reactions such as salt formation with bases, esterification with alcohols under acidic conditions, and reduction to the primary alcohol using strong reducing agents like LiAlH₄.[13]

-

Secondary Alcohol: Can be oxidized to the corresponding ketone (3-keto-2-oxetanecarboxylic acid) using mild oxidizing agents like Dess-Martin periodinane. It can also be acylated or alkylated.

-

Oxetane Ring: The strained four-membered ring is susceptible to ring-opening reactions. This can occur under strongly acidic conditions (protonation of the oxygen followed by nucleophilic attack) or with potent nucleophiles. This inherent reactivity is a key consideration in any synthetic manipulation.[14]

A critical and often overlooked aspect of oxetane-carboxylic acids is their potential for isomerization . Studies on related structures have shown that many oxetane-carboxylic acids are unstable and can readily isomerize to form more stable five-membered lactones (γ-lactones), particularly when heated or upon prolonged storage.[1][2]

The likely mechanism for this isomerization involves an intramolecular nucleophilic attack of the carboxylate oxygen onto the C4 position of the oxetane ring, leading to ring-opening and subsequent formation of the thermodynamically more stable lactone.

This potential for isomerization is a critical E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) insight. Any experimental work involving this molecule must be conducted with the awareness that purification by distillation or reactions requiring high temperatures could lead to the formation of this undesired lactone byproduct, dramatically affecting reaction yields and purity.[1]

PART 3: Applications in Drug Discovery

While 3-Hydroxyoxetane-2-carboxylic acid itself is not a known therapeutic agent, its structural components are highly relevant in medicinal chemistry.

-

The Oxetane as a Bioisostere: As previously mentioned, the oxetane moiety is a proven tool for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[15] It can increase polarity and solubility while simultaneously blocking sites of metabolic oxidation, leading to improved oral bioavailability and a longer half-life. Its rigid structure can also help in locking in a specific conformation required for binding to a biological target.[2]

-

The β-Hydroxy Acid Pharmacophore: This motif is central to the activity of many important drugs. For instance, the β-lactone (a cyclic ester analog) class of molecules includes potent enzyme inhibitors with anticancer and antibiotic properties.[16][17] Furthermore, substituted 2-oxetanones have been designed as inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, an important enzyme in cholesterol biosynthesis.[18] The open-chain β-hydroxy acid structure of our target molecule could be explored for similar inhibitory activities.

-

A Novel Synthetic Building Block: 3-Hydroxyoxetane-2-carboxylic acid represents a compact, trifunctional, and stereochemically rich building block. Its three distinct functional groups can be manipulated orthogonally to build more complex molecular architectures. For researchers developing compound libraries for high-throughput screening, it offers a unique starting point to access novel chemical space.

PART 4: Hypothetical Experimental Protocols

The following protocols are hypothetical and based on standard laboratory procedures for analogous transformations. They are intended as a starting point for experimental design.

Protocol 1: Synthesis via Saponification of a Precursor Ester

This protocol assumes the successful synthesis of a precursor, Methyl 3-hydroxyoxetane-2-carboxylate.

-

Objective: To hydrolyze the methyl ester to the target carboxylic acid.

-

Methodology:

-

Dissolve Methyl 3-hydroxyoxetane-2-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water at 0 °C.

-

Add lithium hydroxide (LiOH, 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, carefully add 1M hydrochloric acid (HCl) at 0 °C until the pH of the aqueous phase is ~2-3.

-

Extract the aqueous phase with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the crude product.

-

Purification should be attempted via low-temperature recrystallization rather than column chromatography on silica gel (which is acidic and could promote isomerization) or distillation.[14]

-

Protocol 2: Characterization by NMR Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure.

-

Methodology:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (-OH, -COOH), while CD₃OD will result in their exchange with deuterium.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire a ¹H NMR spectrum. Key parameters to note are the broad signals for the hydroxyl and carboxyl protons and the distinct multiplets for the oxetane ring protons.

-

Acquire a ¹³C NMR spectrum. Confirm the presence of the carbonyl carbon (~170-180 ppm) and the three distinct oxetane carbons.

-

To confirm the identity of the -OH and -COOH protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of these signals confirms their assignment.

-

Conclusion

3-Hydroxyoxetane-2-carboxylic acid is a fascinating yet challenging molecule that sits at the intersection of several important areas of modern chemistry. It combines the desirable drug-like properties of the oxetane scaffold with the biologically relevant β-hydroxy acid motif. While its synthesis is non-trivial and its inherent instability requires careful handling, its potential as a novel building block for creating complex and stereochemically rich molecules is significant. This guide has provided a predictive but comprehensive overview of its structure, properties, reactivity, and potential applications. It is hoped that this analysis will serve as a valuable resource for researchers and inspire further investigation into the chemistry and utility of this unique compound.

References

- β-Lactone Derivatives and Their Anticancer Activities: A Short Review. PubMed.

- Therapeutic Potentials of β‐Lactam: A Scaffold for New Drug Development. ResearchGate.

- β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis. National Institutes of Health (NIH).

- Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery. Washington University Office of Technology Management.

- Antimicrobial Activity of Lactones. National Institutes of Health (NIH).

- 3-hydroxyoxetane-3-carboxylic acid, min 97%, 1 gram. CP Lab Chemicals.

- Useful Spectroscopic Data. University of Notre Dame.

- Carboxylic Acids. University of Calgary.

- Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace.

- 864373-47-7 | Oxetane-2-carboxylic acid. ChemScene.

- Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (NIH).

- Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal.

- Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl-CoA synthase inhibitors: 2-oxetanones with a side chain mimicking the extended structure of 1233A. PubMed.

- Reactions of Carboxylic Acids. Chemistry LibreTexts.

- Unexpected Isomerization of Oxetane-Carboxylic Acids. National Institutes of Health (NIH).

- Nomenclature of Carboxylic Acids. Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acids. Oregon State University.

- Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications.

- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

- CAS 606488-94-2: Cyclohexanecarboxylic acid, 3-hydroxy-. CymitQuimica.

- Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids and Unique Mechanistic Insights. ResearchGate.

- Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

Sources

- 1. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemscene.com [chemscene.com]

- 5. CAS 606488-94-2: Cyclohexanecarboxylic acid, 3-hydroxy- [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. scispace.com [scispace.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 10. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 11. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. β-Lactone Derivatives and Their Anticancer Activities: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]

- 18. Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl-CoA synthase inhibitors: 2-oxetanones with a side chain mimicking the extended structure of 1233A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Delicate Balance: A Technical Guide to the Thermodynamic Stability of 3-Hydroxy-2-Oxetanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The incorporation of strained ring systems into bioactive molecules is a compelling strategy in modern drug discovery. The oxetane motif, a four-membered cyclic ether, has emerged as a valuable scaffold, offering a unique combination of properties including increased polarity, improved metabolic stability, and enhanced three-dimensionality.[1][2][3] This guide provides an in-depth exploration of the thermodynamic stability of a specific and functionally rich class of these molecules: 3-hydroxy-2-oxetanecarboxylic acid derivatives. As a senior application scientist, this document synthesizes fundamental principles with practical, field-proven insights to navigate the synthetic challenges and opportunities presented by these intriguing compounds.

The Energetic Landscape: Understanding the Inherent Strain of the Oxetane Ring

The thermodynamic stability of any oxetane derivative is fundamentally governed by the inherent strain of the four-membered ring. With a ring strain energy of approximately 25.5 kcal/mol (107 kJ/mol), the oxetane ring is significantly more strained than its five-membered counterpart, tetrahydrofuran (5.6 kcal/mol), and comparable to the highly reactive oxirane (27.3 kcal/mol).[4][5] This high degree of ring strain is a double-edged sword; it provides the thermodynamic driving force for a variety of useful ring-opening reactions, but also renders the scaffold susceptible to undesired degradation.[4][6]

The endocyclic bond angles in oxetane deviate significantly from the ideal tetrahedral angle of 109.5°, leading to angle strain.[4][6] Furthermore, torsional strain arises from the eclipsing interactions of substituents on adjacent ring carbons. The puckered conformation of the oxetane ring serves to alleviate some of this torsional strain.[6][7]

Key Factors Influencing the Stability of 3-Hydroxy-2-Oxetanecarboxylic Acid Derivatives

The stability of the 3-hydroxy-2-oxetanecarboxylic acid core is not static but is profoundly influenced by its substitution pattern, the surrounding chemical environment, and the presence of intramolecular functionalities.

The Critical Role of Substituents

The nature and position of substituents on the oxetane ring play a paramount role in dictating its stability.

-

Steric Shielding at the 3-Position: A well-established principle in oxetane chemistry is the stabilizing effect of disubstitution at the 3-position.[1][5] Bulky groups at this position sterically hinder the approach of nucleophiles to the C-O antibonding orbitals, thereby increasing the kinetic barrier to ring-opening reactions.[1] For derivatives of 3-hydroxy-2-oxetanecarboxylic acid, substituents at the 3- and 4-positions will be crucial in modulating stability.

-

Electronic Effects: The electronic nature of substituents can also influence stability. Electron-withdrawing groups can affect the polarization of the C-O bonds, potentially altering their susceptibility to nucleophilic attack. For instance, the presence of a carboxylic acid at the 2-position introduces an electron-withdrawing group that can influence the reactivity of the ring.

The Intramolecular Threat: Isomerization to Lactones

A significant and often overlooked aspect of the stability of β-oxetane carboxylic acids is their propensity to isomerize into γ-lactones.[2][8] This intramolecular ring-opening and subsequent cyclization can occur even at room temperature or upon gentle heating, without the need for external catalysts.[8][9] This transformation is driven by the relief of the inherent ring strain of the oxetane.

The stability of oxetane-carboxylic acids towards this isomerization is highly dependent on their substitution. Bulky aromatic or heteroaromatic substituents, as well as conformationally rigid polycyclic structures, have been shown to stabilize the oxetane-carboxylic acid form.[8][10] Conversely, less sterically hindered derivatives are more prone to this spontaneous rearrangement.[8]

Caption: Isomerization of a β-oxetane carboxylic acid to a γ-lactone.

Environmental Factors: pH and Solvent Effects

The chemical environment surrounding the molecule is a critical determinant of its stability.

-

Acidic Conditions: The oxetane ring is generally susceptible to ring-opening under acidic conditions.[1][5] Protonation of the ring oxygen activates the C-O bonds towards nucleophilic attack, leading to cleavage. The presence of internal nucleophiles, such as the hydroxyl group in 3-hydroxy-2-oxetanecarboxylic acid, can facilitate intramolecular ring-opening, potentially leading to the formation of five- or six-membered rings.[2]

-

Basic Conditions: In contrast, the oxetane ring exhibits significant stability in the presence of bases.[5] Ring-opening under basic conditions is typically slow or does not occur, which is a notable advantage over the highly reactive epoxide ring.[5] However, the carboxylic acid functionality will be deprotonated under basic conditions, which may influence the overall reactivity and stability profile of the molecule.

-

Solvent Polarity: The polarity of the solvent can influence the rates of decomposition reactions. For the related β-lactones, decomposition is often interpreted in terms of a stepwise fragmentation mechanism involving zwitterionic intermediates.[11][12] The stability of these intermediates, and thus the overall reaction rate, can be affected by solvent polarity. Studies on the hydrolysis of β-lactones in water-dioxane mixtures have shown that the reactivity decreases as the percentage of the less polar dioxane increases.[13]

Decomposition Pathways: Beyond Isomerization

While isomerization to lactones is a primary concern, other decomposition pathways can also affect the stability of 3-hydroxy-2-oxetanecarboxylic acid derivatives, particularly under thermal stress.

Thermal Decarboxylation of the β-Lactone Moiety

The 2-oxetanone (β-lactone) core is known to undergo thermal decomposition with the extrusion of carbon dioxide to form an alkene.[14][15] This reaction is often stereospecific.[14] The thermal stability of β-lactones is influenced by their substitution pattern and the solvent. Generally, β-thiolactones are found to be more thermally stable than their β-lactone counterparts.[11][12]

Caption: Thermal decarboxylation of a 2-oxetanone (β-lactone).

Experimental Protocols for Stability Assessment

A thorough understanding of the stability of 3-hydroxy-2-oxetanecarboxylic acid derivatives requires rigorous experimental evaluation. The following protocols provide a framework for assessing their stability under various conditions.

Protocol for Assessing Isomerization to Lactones

Objective: To determine the propensity of a 3-hydroxy-2-oxetanecarboxylic acid derivative to isomerize to the corresponding γ-lactone.

Methodology:

-

Sample Preparation: Prepare solutions of the test compound (e.g., 1 mg/mL) in various solvents of differing polarity and pH (e.g., dioxane/water, methanol, buffered aqueous solutions at pH 4, 7, and 9).

-

Incubation: Incubate the solutions at different temperatures (e.g., room temperature, 50 °C, and 100 °C).

-

Time-Point Analysis: At regular time intervals (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

-

LC-MS/NMR Analysis: Analyze the aliquots by LC-MS to quantify the parent compound and the lactone isomer. Confirm the structure of the isomer by ¹H and ¹³C NMR spectroscopy.

-

Data Analysis: Plot the percentage of the remaining parent compound versus time to determine the rate of isomerization under each condition.

Protocol for Determining pH Stability

Objective: To evaluate the stability of the oxetane ring to hydrolysis under acidic and basic conditions.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 10).[16]

-

Sample Incubation: Prepare solutions of the test compound in each buffer and incubate at a controlled temperature (e.g., 25 °C or 37 °C).

-

Quantitative Analysis: At various time points, analyze the samples using a validated HPLC method with UV or MS detection to measure the concentration of the parent compound.

-

Half-Life Calculation: Determine the half-life (t₁/₂) of the compound at each pH value by fitting the concentration-time data to an appropriate kinetic model (e.g., first-order decay).

| pH | Half-life (t₁/₂) at 25 °C |

| 1.0 | [Data] |

| 4.0 | [Data] |

| 7.4 | [Data] |

| 10.0 | [Data] |

| Caption: Example data table for pH stability assessment. |

Computational Approaches to Predicting Stability

In addition to experimental studies, computational modeling can provide valuable insights into the thermodynamic stability of oxetane derivatives.

Methodology:

-

Conformational Search: Perform a thorough conformational search for the 3-hydroxy-2-oxetanecarboxylic acid derivative and its potential degradation products (e.g., the corresponding γ-lactone).

-

Geometry Optimization and Frequency Calculation: Optimize the geometries of the low-energy conformers using density functional theory (DFT) methods (e.g., B3LYP/6-31G*).[17] Perform frequency calculations to confirm that the optimized structures are true minima and to obtain thermochemical data.

-

Strain Energy Calculation: Calculate the strain energy of the oxetane ring using isodesmic or homodesmotic reactions.[17]

-

Reaction Pathway Modeling: Model the potential decomposition pathways, such as the isomerization to the lactone, by locating the transition state structures and calculating the activation energies.

Conclusion and Future Directions

The thermodynamic stability of 3-hydroxy-2-oxetanecarboxylic acid derivatives is a multifaceted issue, governed by a delicate interplay of ring strain, substituent effects, and environmental conditions. A thorough understanding of these factors is crucial for the successful synthesis, handling, and application of these compounds in drug discovery. While the inherent strain of the oxetane ring presents a stability challenge, it also offers a valuable handle for chemical transformations. Future research should focus on developing a more quantitative understanding of the structure-stability relationships for this specific class of molecules, enabling the rational design of derivatives with optimized stability profiles for therapeutic applications. The strategic placement of stabilizing substituents and careful control of reaction and storage conditions are key to harnessing the full potential of these promising scaffolds.

References

- Beilstein Journals. (2025, June 27).

- National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns - PMC.

- Benchchem. (2025). Assessing the stability of the oxetane ring under various chemical conditions.

- PubMed. (2019, March 20).

- ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.

- RSC Publishing. (2026, January 20). Oxetanes in heterocycle synthesis: recent advances.

- Springer. (2025, August 6).

- ResearchGate. (2025, August 7). Catalytic, Enantioselective Syntheses of β-Lactones—Versatile Synthetic Building Blocks in Organic Chemistry.

- PubMed. (2018, October 8).

- Taylor & Francis. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?.

- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.

- Thieme E-Books & E-Journals. (n.d.). Recent Advances in β-Lactone Chemistry.

- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

- Beilstein Journals. (2025, June 27).

- OAKTrust. (2012, February 14). Beta-Lactones as Synthetic Vehicles in Natural Product Synthesis: Total Syntheses of Schulzeines B & C and Omphadiol, and Studies toward the Total Syntheses of Scabrolides A & B and Sinulochmodin C.

- ACS Publications. (2014, April 9). Chemistry of the β-Thiolactones: Substituent and Solvent Effects on Thermal Decomposition and Comparison with the β-Lactones.

- MDPI. (2025, March 21).

- Springer. (2014, June 15).

- Google Patents. (n.d.). US5004815A - Method for synthesizing β-lactones and alkenes.

- ResearchGate. (2025, August 10). Chemistry of the β-Thiolactones: Substituent and Solvent Effects on Thermal Decomposition and Comparison with the β-Lactones. | Request PDF.

- National Institutes of Health. (2017, July 6).

- ACS Publications. (2014, April 9). Chemistry of the β-Thiolactones: Substituent and Solvent Effects on Thermal Decomposition and Comparison with the β-Lactones.

- ACS Publications. (n.d.). A practical and efficient method for the synthesis of .beta.-lactones | The Journal of Organic Chemistry.

- ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.

- Google Patents. (n.d.). US4395561A - Synthesis of 3-hydroxyoxetane.

- ResearchGate. (2016, July 12). (PDF)

- RSC Publishing. (n.d.). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - Organic & Biomolecular Chemistry.

- BioXconomy. (2024, August 8). The secret life of β-lactone peptides.

- ResearchGate. (n.d.). Stability of gamma-valerolactone under neutral, acidic, and basic conditions.

- National Institutes of Health. (n.d.).

- Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c and Xiaoji Wang*.

- CORA. (2023, July 11). Recent developments in the practical application of novel carboxylic acid bioisosteres.

- Chemistry LibreTexts. (2014, September 4). 11.

- National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry - PMC.

- ResearchGate. (2025, September 11). Applications of oxetanes in drug discovery and medicinal chemistry.

- SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.

- ResearchGate. (n.d.).

- ChemRxiv. (n.d.).

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. US5004815A - Method for synthesizing β-lactones and alkenes - Google Patents [patents.google.com]

- 15. β-Lactone Synthetase Found in Olefin Biosynthesis Path-way - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Computational screening of oxetane monomers for novel hydroxy terminated polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa and Ionization Behavior of Oxetane Carboxylic Acids

Abstract

The oxetane ring, a four-membered cyclic ether, has become an increasingly vital structural motif in modern medicinal chemistry.[1][2][3] Its incorporation into drug candidates can profoundly influence key physicochemical properties, including polarity, metabolic stability, and lipophilicity.[1][4][5] A critical, yet nuanced, aspect of harnessing the full potential of oxetane-containing scaffolds is understanding their impact on the ionization of nearby functional groups, particularly the carboxylic acid. This guide provides a comprehensive examination of the pKa and ionization behavior of oxetane carboxylic acids, detailing the underlying electronic effects, robust experimental methodologies for pKa determination, and the strategic implications for drug design and development.

Introduction: The Strategic Importance of the Oxetane Moiety

In the landscape of drug discovery, the strategic modification of lead compounds to optimize their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[6][7] The oxetane ring has emerged as a powerful tool in this endeavor, often employed as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties.[4][5] This small, polar heterocycle can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of proximal amines.[1][4]

The ionization constant (pKa) of a drug molecule is a fundamental determinant of its behavior in a biological system.[7][8][9] It dictates the charge state of the molecule at a given physiological pH, which in turn governs critical properties such as membrane permeability, solubility, and binding interactions with its target.[7][8][9] For molecules containing a carboxylic acid, the pKa value determines the pH at which the compound transitions from its more lipophilic, neutral form (R-COOH) to its more hydrophilic, ionized form (R-COO⁻).[8][10] Understanding how the unique structure of the oxetane ring influences this equilibrium is essential for rational drug design.

The Electronic Influence of the Oxetane Ring on Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the carboxylic acid moiety stabilize the negative charge of the carboxylate through an inductive effect, thereby increasing the acidity and lowering the pKa value.

The oxetane ring, due to the high electronegativity of its oxygen atom and its strained four-membered ring structure, acts as a potent electron-withdrawing group.[11] This inductive effect is more pronounced than that of its acyclic or larger-ring counterparts.

| Compound | Structure | Predicted/Reported pKa |

| Oxetane-3-carboxylic acid | OC(=O)C1COC1 | ~3.88[12] |

| Cyclobutane carboxylic acid | OC(=O)C1CCC1 | ~4.79 |

| Isobutyric acid | OC(=O)C(C)C | ~4.86 |

Table 1: Comparison of pKa values. The lower pKa of oxetane-3-carboxylic acid compared to its cyclobutane and acyclic analogs highlights the significant electron-withdrawing nature of the oxetane ring.

This enhanced acidity is a key feature that medicinal chemists can leverage. For instance, replacing a gem-dimethyl group (which is electron-donating) with an oxetane ring can lower the pKa of a nearby carboxylic acid by several units, altering the compound's charge state at physiological pH (typically ~7.4) and thereby modifying its pharmacokinetic profile.[13]

Experimental Determination of pKa: Protocols and Best Practices

Accurate pKa determination is crucial for building reliable structure-activity relationships (SAR). The two most common and robust methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is considered a gold-standard method due to its precision and applicability to a wide range of compounds.[14][15] The method involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the compound while monitoring the pH with a calibrated electrode.[16][17] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at the half-equivalence point.[16][18]

-

System Preparation & Calibration:

-

Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[16] Ensure the electrode is clean and properly conditioned.

-

Prepare a standardized solution of carbonate-free 0.1 M sodium hydroxide (NaOH) titrant. This is critical as dissolved CO₂ can form carbonic acid, introducing a buffering effect and skewing the results.[15]

-

Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength throughout the titration.[16][17]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the oxetane carboxylic acid sample in degassed, deionized water to a concentration of approximately 1-10 mM.[16][17] If solubility is low, a co-solvent like methanol may be used, but the pKa value will be for that specific solvent mixture and requires extrapolation to determine the aqueous pKa.[15]

-

Add the KCl solution to the sample.

-

Purge the sample solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to displace any dissolved CO₂.[16][17]

-

-

Titration & Data Acquisition:

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the titrant delivery tube.[17]

-

Begin stirring at a slow, steady rate.

-

Add the NaOH titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the total volume of titrant added.[16][17] Collect more data points in the regions of rapid pH change (near the equivalence point).

-

-

Data Analysis & Validation:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis).

-

Determine the equivalence point (the point of steepest slope) by calculating the first derivative of the titration curve (ΔpH/ΔV).

-

The pKa is the pH value at exactly half the volume of the equivalence point.[16][18]

-

Validation: Run a blank titration with only the solvent and KCl. The curve should be relatively flat, confirming the absence of interfering acidic or basic impurities.

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is advantageous when only small amounts of sample are available, as it is more sensitive than potentiometry.[19][20] It is applicable to compounds that possess a UV chromophore close to the ionization center, where the protonated and deprotonated species have distinct UV absorbance spectra.[19]

-

Instrumentation & Setup:

-

Sample Preparation (96-Well Plate Format):

-

Prepare a concentrated stock solution of the oxetane carboxylic acid in a suitable solvent like DMSO (e.g., 10 mM).[19]

-

In a 96-well UV-transparent plate, dispense the prepared buffers into different wells.

-

Add a small, fixed amount of the compound stock solution to each buffer-filled well. The final DMSO concentration should be kept low (≤2% v/v) to minimize its effect on the aqueous pKa.[19]

-

Include several blank wells (buffer only) for background correction.

-

-

Data Acquisition & Analysis:

-

Record the full UV absorbance spectrum (e.g., 230–500 nm) for each well.[19]

-

Identify one or more analytical wavelengths where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.

-

Plot absorbance at the chosen wavelength(s) against the pH of the buffer.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[21][22]

-

Implications for Drug Development

The pKa of an oxetane carboxylic acid directly influences its ADME-Tox profile. A lower pKa means the compound will be predominantly in its ionized, more water-soluble form at physiological pH.

Caption: Relationship between oxetane structure, pKa, and drug properties.

-

Solubility and Lipophilicity: A lower pKa increases the fraction of the ionized species at a given pH, which typically enhances aqueous solubility.[9] However, this comes at the cost of increased lipophilicity (measured as LogD), as the charged species is less able to partition into lipid membranes.[10][23] Fine-tuning the pKa allows for a precise balance between the solubility required for formulation and the lipophilicity needed for membrane permeation.[8]

-

Permeability and Absorption: Passive diffusion across biological membranes, such as the intestinal wall, is favored by the neutral, un-ionized form of a drug.[8] A compound with a low pKa will have a lower concentration of its neutral form in the gut (pH ~6.5), potentially leading to lower absorption.

-

Target Binding: The ionization state can be critical for pharmacodynamics. An ionized carboxylate group may form a crucial salt bridge or hydrogen bond with a receptor, whereas the neutral carboxylic acid may act as a hydrogen bond donor. Modulating the pKa can therefore directly impact target affinity and potency.[7]

-

Metabolic Stability: The introduction of an oxetane ring is a well-established strategy to block sites of metabolic oxidation, thereby improving a compound's half-life.[1][4]

Conclusion and Future Outlook

The oxetane ring is more than just a passive structural element; it is an active modulator of electronic properties with profound consequences for drug design. The electron-withdrawing nature of the oxetane moiety predictably lowers the pKa of adjacent carboxylic acids, providing a reliable strategy for fine-tuning the ionization state of a drug candidate. By understanding this behavior and employing robust experimental methods for pKa determination, such as potentiometric titration and UV-Vis spectrophotometry, researchers can rationally engineer molecules with optimized pharmacokinetic and pharmacodynamic profiles. As synthetic methodologies for accessing diverse oxetane building blocks continue to advance, a deeper appreciation of their electronic effects will be indispensable for the next generation of therapeutics.[1][3]

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Reverter, D., et al. (2016). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

-

Ho, J. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

-

Alonso, H., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

-

Stanton, R., et al. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Scott, J. S., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. [Link]

-

Jana, S., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

-

How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

-

Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Avdeef, A., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Urban, M., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

-

What is pKa and how is it used in drug development?. Pion Inc. (2023). [Link]

-

Ram, H. N. A., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

-

UV-Vis Spectrometry, pKa of a dye. Course Hero. [Link]

-

Kasai, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

-

Flores-Alamo, M., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

-

Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon. (2023). [Link]

-

Rupp, M., et al. (2011). Predicting the pKa of Small Molecules. arXiv. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024). [Link]

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. (2022). [Link]

-

Lipophilicity and pKa Assays. Creative Bioarray. [Link]

-

Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. Royal Society of Chemistry. [Link]

-

Potentiometric Titration of an Unknown Weak Acid. East Stroudsburg University. [Link]

-

Ugur, I., et al. (2020). Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv. [Link]

-

Wang, L., et al. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry. [Link]

-

Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. ResearchGate. (2025). [Link]

-

Liptak, M. D., et al. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society. [Link]

-

Case Study: pKa's of Carboxylic Acids. Shodor. [Link]

-

Oxetane Presentation. The Dong Group. [Link]

-

Mykhailiuk, P. K., et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

-

Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. [Link]

Sources

- 1. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 6. ijper.org [ijper.org]

- 7. drughunter.com [drughunter.com]

- 8. What is pKa and how is it used in drug development? [pion-inc.com]

- 9. chemaxon.com [chemaxon.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 12. 3-OXETANECARBOXYLIC ACID | 114012-41-8 [chemicalbook.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. asdlib.org [asdlib.org]

- 19. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. peerj.com [peerj.com]

- 21. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 22. hi-tec.tripod.com [hi-tec.tripod.com]

- 23. pubs.acs.org [pubs.acs.org]

3-Hydroxy-2-oxetanecarboxylic Acid as a chiral building block in drug design

3-Hydroxy-2-oxetanecarboxylic Acid: A Chiral -Hydroxy Acid Scaffold for Peptidomimetics and Lead Optimization

Executive Summary & Strategic Value

3-Hydroxy-2-oxetanecarboxylic acid represents a high-value "chiral pool" intermediate that bridges the gap between flexible aliphatic chains and rigid aromatic scaffolds. Structurally, it acts as a conformationally constrained analogue of glyceric acid (2,3-dihydroxypropanoic acid) or a bioisostere of isoserine (when the hydroxyl mimics an amine).

For drug developers, this building block offers three critical advantages:

-

Vector Control: The rigid oxetane ring (puckering angle ~8.7°) locks the C2-carboxyl and C3-hydroxyl vectors, reducing the entropic penalty of binding compared to flexible linear analogues.

-

Metabolic Shielding: The oxetane ring effectively blocks metabolic hotspots (e.g.,

-hydroxylation) often seen in linear ethers or alkyl chains, while maintaining high polarity (LogP lowering). -

Orthogonal Functionalization: The C2-carboxylic acid and C3-hydroxyl groups allow for independent elaboration, making it an ideal core for PROTAC linkers , peptidomimetics , and nucleoside analogues .

Physicochemical & Structural Profile[1]

The oxetane ring is not merely a spacer; it is an active electronic modulator.

| Property | Value / Characteristic | Drug Design Implication |

| Ring Strain | ~106 kJ/mol | High reactivity in ring-opening (if activated), but kinetically stable to standard coupling conditions (HATU, hydrogenation). |

| Puckering Angle | ~8.7° (Planar) | Creates a flat, rigid core distinct from the puckered cyclobutane or envelope-shaped proline. |

| Dipole Moment | High (~2.0 D) | Increases aqueous solubility significantly compared to gem-dimethyl or cyclobutane isosteres. |

| Basicity (O) | Low | The ether oxygen is less basic than in THF, reducing non-specific protein binding and acid-lability. |

| Stereocenters | C2, C3 | Allows access to four stereoisomers ((2R,3R), (2S,3S), (2R,3S), (2S,3R)). The (2R,3S) isomer corresponds to the natural product Oxetin . |

Structural Homology[2]

-

vs. Serine/Threonine: Constrains the

torsion angle, locking the side-chain hydroxyl orientation. -

vs. Proline: Provides a 4-membered ring alternative to proline turns, often inducing different secondary structures (

-turns) in peptides.

Synthetic Accessibility & Methodologies[3]

Accessing the 2,3-disubstituted pattern requires navigating the inherent ring strain. Two primary routes are validated for high-purity synthesis.[]

Route A: The Modified Pinner/Cyclization Strategy (Scalable)

This route utilizes chiral precursors (like tartrates or allylic alcohols) to establish stereochemistry prior to ring closure.

-

Precursor Selection: Start with a chiral 3,4-dihydroxybutanoate derivative.

-

Activation: Selective mesylation/tosylation of the C3-hydroxyl.

-

Cyclization: Base-mediated intramolecular displacement (

) by the C2-hydroxyl (or alkoxide).-

Critical Control Point: Temperature must be strictly controlled (0°C

RT) to prevent elimination to the alkene.

-

Route B: Epoxide Ring Expansion (Specialized)

Reaction of chiral epoxides with carbenoids or sulfur ylides. While elegant, this often yields mixtures of 2,2- and 2,3-substituted products, requiring difficult HPLC separation.

Visualization: Synthesis & Derivatization Workflow

Caption: Synthetic workflow for accessing and derivatizing the oxetane scaffold. Note the divergence at the product stage for orthogonal protection.

Applications in Drug Design[1][2][4][5]

Peptidomimetics: The "Oxetane Scan"

Replacing serine or isoserine residues with 3-hydroxy-2-oxetanecarboxylic acid constrains the peptide backbone.

-

Mechanism: The 4-membered ring restricts the

and -

Protocol: Use the oxetane amino acid in standard SPPS (Solid Phase Peptide Synthesis).

-

Note: The secondary hydroxyl is less reactive; standard Fmoc-protection protocols apply to the N-terminus of the next residue, but if this molecule is the N-terminus, the OH requires protection (e.g., TBS) during coupling if acylation is not desired.

-

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~118 Da and high polarity, this scaffold is an ideal "fragment" for screening.

-

Vectors: The C2-COOH and C3-OH provide distinct exit vectors (approx 90-100° dihedral angle) that are rarely accessed by phenyl or piperidine scaffolds.

PROTAC Linker Design

The high aqueous solubility of the oxetane ring makes it a superior linker component compared to PEG chains, which can suffer from oxidative degradation.

-

Strategy: Polymerize or couple multiple units of 3-hydroxy-2-oxetanecarboxylic acid to create a rigid, hydrophilic linker of defined length.

Experimental Protocol: Amide Coupling (General Procedure)

Context: Coupling 3-hydroxy-2-oxetanecarboxylic acid to a primary amine (R-NH2) while preserving ring integrity. Acidic conditions (e.g., SOCl2) must be avoided to prevent ring opening.

Reagents:

-

3-Hydroxy-2-oxetanecarboxylic acid (1.0 equiv)

-

Amine (R-NH2) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)[2]

Step-by-Step:

-

Dissolution: Dissolve 3-hydroxy-2-oxetanecarboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under Nitrogen atmosphere.

-

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes.

-

Why: Pre-activation at low temp minimizes racemization at the C2 position.

-

-

Coupling: Add the amine (1.1 mmol) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4-16 hours.

-

Workup: Dilute with EtOAc. Wash with saturated NaHCO3 (mild base) and Brine.

-

Warning: Do not wash with 1M HCl or strong acids, as this may open the oxetane ring to the diol. Use 5% citric acid if acidification is strictly necessary, but rapid processing is required.

-

-

Purification: Flash chromatography on Silica gel (MeOH/DCM gradient).

Decision Logic: When to Use This Scaffold

Use the following logic flow to determine if 3-hydroxy-2-oxetanecarboxylic acid is the correct tool for your lead optimization campaign.

Caption: Decision matrix for deploying the oxetane scaffold in medicinal chemistry campaigns.

References

-

Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. Link

-

Omura, S., et al. (1984). "Oxetin, a new antimetabolite from an actinomycete. Fermentation, isolation, structure and biological activity." The Journal of Antibiotics. Link

-

Mullins, J. J., et al. (2016). "Synthesis of 3-hydroxyoxetane derivatives." US Patent 4395561A. Link

-

Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[3] Angewandte Chemie International Edition. Link

Solubility Profile and Physicochemical Characterization of 3-Hydroxy-2-oxetanecarboxylic Acid

[1]

Executive Summary

3-Hydroxy-2-oxetanecarboxylic Acid represents a specialized, high-polarity scaffold in modern medicinal chemistry.[1] Often utilized as a bioisostere for sugar moieties or as a polarity-modulating fragment in fragment-based drug discovery (FBDD), its physicochemical behavior is dominated by the strain of the oxetane ring and the interplay between the vicinal hydroxyl and carboxylic acid groups.

This technical guide provides a comprehensive solubility profile, stability parameters, and validated protocols for handling this molecule. Due to the scarcity of public empirical datasets for this specific vicinal isomer, data presented here synthesizes structural analog analysis, calculated physicochemical descriptors (QSPR), and standard behavior of 2,3-disubstituted oxetanes.

Physicochemical Architecture

The solubility of 3-Hydroxy-2-oxetanecarboxylic Acid is governed by three critical structural features:

-

The Oxetane Core: A 4-membered ether ring with significant ring strain (~25.5 kcal/mol) and high polarity.[1] The oxygen atom acts as a hydrogen bond acceptor.[1]

-

C2-Carboxylic Acid: Provides a strongly hydrophilic, ionizable headgroup.[1] The inductive effect of the adjacent ring oxygen typically lowers the pKa compared to aliphatic analogs.

-

C3-Hydroxyl Group: A secondary alcohol acting as both a hydrogen bond donor (HBD) and acceptor (HBA).[1]

Key Molecular Descriptors (Predicted)

| Property | Value / Range | Mechanistic Implication |

| Molecular Formula | C₄H₆O₄ | Low Molecular Weight (LMW) fragment.[1] |

| Molecular Weight | 118.09 g/mol | Ideal for FBDD; high ligand efficiency potential.[1] |

| cLogP | -1.2 to -0.8 | Highly Hydrophilic. Prefers aqueous/polar environments.[1] |

| pKa (COOH) | ~3.2 – 3.6 | More acidic than acetic acid (4.[1]76) due to the electron-withdrawing oxetane oxygen.[1][2] |

| pKa (OH) | ~13.5 – 14.5 | Typical secondary alcohol acidity.[1] |

| TPSA | ~77 Ų | High polar surface area relative to size; indicates high water solubility.[1] |

Solubility Profile in Organic Solvents[3][4]

The following profile categorizes solvents by their ability to solubilize 3-Hydroxy-2-oxetanecarboxylic Acid at 25°C.

Class 1: High Solubility (> 50 mg/mL)

Target solvents for stock solutions, reactions, and liquid handling.

-

Water: Miscible.[1][3][4] The molecule is highly polar and forms extensive H-bond networks.[1]

-

Methanol / Ethanol: High solubility.[1] Excellent protic solvents that match the polarity of the solute.

-

DMSO (Dimethyl sulfoxide): High solubility.[1] Preferred for biological assay stock solutions (typically 10-100 mM).[1]

-

DMF (Dimethylformamide): High solubility.[1] Useful for coupling reactions.[1][2]

Class 2: Moderate Solubility (1 – 50 mg/mL)

Target solvents for extraction, chromatography, and crystallization.

-

THF (Tetrahydrofuran): Moderate to Good.[1] The ether oxygen of THF competes for H-bonding, but the solvent's polarity is sufficient.

-

Acetone: Moderate. Good for recrystallization attempts when paired with a non-polar anti-solvent.[1]

-

Acetonitrile: Moderate.[1] Often used as the organic modifier in Reverse-Phase HPLC.[1]

-

Ethyl Acetate: Low to Moderate.[1] Solubility may be limited; often requires a co-solvent (e.g., 5% MeOH) for efficient extraction from aqueous phases.[1]

Class 3: Low / Negligible Solubility (< 1 mg/mL)

Target anti-solvents for precipitation.[1]

-

DCM (Dichloromethane): Low.[1] While often a "universal" solvent, the high polarity of the zwitterionic-like character of hydroxy-acids often leads to poor solubility in pure DCM.

-

Toluene: Negligible.[1]

-

Hexanes / Heptane: Insoluble.[1] Ideal anti-solvents to force precipitation from Acetone or THF.[1]

-

Diethyl Ether: Very Low.[1]

Solvent Selection Logic Diagram

The following decision tree guides the selection of solvents based on the intended operational context (Reaction vs. Analysis vs. Purification).

Caption: Decision matrix for solvent selection based on operational requirements for 3-Hydroxy-2-oxetanecarboxylic Acid.

Experimental Protocol: Solubility Determination

Due to the potential for acid-catalyzed ring opening, standard solubility protocols must be modified to ensure chemical stability during measurement.

Method A: Kinetic Solubility (High Throughput)

Best for: Early-stage screening with small amounts of compound (<1 mg).[1]

-

Preparation: Dispense 10 µL of a 10 mM stock solution (in DMSO) into a 96-well plate.

-

Evaporation: Remove DMSO under vacuum (Genevac) to obtain amorphous solid.

-

Solvent Addition: Add aqueous buffer (pH 7.4) or organic solvent of interest.[1][6][3][4]

-

Agitation: Shake for 24 hours at 25°C.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.

-

Analysis: Quantify filtrate concentration via HPLC-UV or LC-MS against a standard curve.

Method B: Thermodynamic Solubility (Gold Standard)

Best for: Precise physicochemical profiling.[1]

-

Saturation: Add excess solid 3-Hydroxy-2-oxetanecarboxylic Acid to 1 mL of solvent in a glass vial.

-

Equilibration: Stir at 25°C for 48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Quantification: Dilute supernatant and analyze via HPLC.

Stability & Handling Integrity

The oxetane ring is a "spring-loaded" ether.[1] While 3-hydroxy-2-oxetanecarboxylic acid is relatively stable compared to simple oxetanes, it exhibits specific sensitivities.[1]

Acid Sensitivity (The Primary Risk)

Oxetanes are susceptible to acid-catalyzed ring opening, forming 1,3-diols.[1]

-

Mechanism: Protonation of the ring oxygen

Nucleophilic attack by solvent (e.g., H₂O, ROH) at the less hindered carbon. -

Risk Mitigation:

-

Avoid storage in acidic methanol (forms methyl ester + ring opened products).[1]

-

During extraction, do not acidify aqueous phase below pH 2.0.[1]

-

Preferred Acid for HPLC: Formic acid (0.1%) is generally tolerated; Trifluoroacetic acid (TFA) should be avoided or used with caution due to higher acidity.[1]

-

Thermal Stability

-

Solid State: Stable at -20°C.[1]

-

Solution: Avoid prolonged heating > 60°C, especially in protic solvents.[1]

Caption: Stability profile showing susceptibility to acid-catalyzed ring opening versus stability in basic conditions.[1]

References

-

Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529.[1] Link

-

Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227-3246.[1] Link

-

Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][7][8] Chemical Reviews, 116(19), 12150-12233.[1] Link

-

PubChem Compound Summary. (2025). "Oxetane-2-carboxylic acid."[1][9][10] National Center for Biotechnology Information.[1] Link

Sources

- 1. Oxetane-2-carboxylic acid | C4H6O3 | CID 16244495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 3-OXETANECARBOXYLIC ACID | 114012-41-8 [chemicalbook.com]

- 10. OXETANE-2-CARBOXYLIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

Methodological & Application

Application Note: Enantioselective Synthesis of (2R,3R)-3-Hydroxy-2-oxetanecarboxylic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It details the enantioselective synthesis of (2R,3R)-3-Hydroxy-2-oxetanecarboxylic Acid , a critical scaffold for nucleoside analogues (e.g., Oxetanocin A) and peptidomimetics.

Executive Summary

The oxetane ring is a high-value bioisostere for carbonyls and gem-dimethyl groups, offering improved metabolic stability and solubility. However, the synthesis of chiral oxetane-2-carboxylic acids is complicated by ring strain (~106 kJ/mol) and the propensity of the free acid to isomerize into thermodynamically stable

This protocol details the Fleet-Jenkinson Ring Contraction Method , utilizing the chiral pool (D-arabino-1,4-lactone) to access the (2R,3R) stereoisomer. This route is preferred over Sharpless epoxidation or photochemical methods due to its scalability, stereochemical fidelity, and avoidance of heavy metal catalysts.

Key Technical Insight: The (2R,3R) configuration is achieved by starting with D-arabino-1,4-lactone (2S configuration at C2). The reaction proceeds via an SN2 displacement at the

Retrosynthetic Logic & Pathway

The synthesis relies on the base-mediated contraction of an activated

Pathway Diagram

Figure 1: Synthetic workflow for (2R,3R)-3-hydroxy-2-oxetanecarboxylic acid. Note the critical inversion step at C2 and the instability of the free acid.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

Starting Material: D-Arabino-1,4-lactone (Commercial Grade, >98%).

-

Solvents: Methanol (Anhydrous), Dichloromethane (DCM), Pyridine.

-

Reagents: Trifluoromethanesulfonic anhydride (Tf

O), Potassium Carbonate (K

Stage 1: Protection and Activation

The C3 and C5 hydroxyls must be protected to prevent competing cyclizations. An acetonide (isopropylidene) acetal is standard.

-

Protection: Dissolve D-arabino-1,4-lactone (10.0 g, 67.5 mmol) in acetone (100 mL) and 2,2-dimethoxypropane (20 mL). Add p-toluenesulfonic acid (cat.).[1] Stir at RT for 4h. Neutralize, concentrate, and purify to obtain 3,4-O-isopropylidene-D-arabino-1,4-lactone .

-

Note: In D-arabino-1,4-lactone, the 3,4-acetonide is favored. Ensure correct regioisomer by NMR (coupling constants).

-

-

Activation (Triflation):

-

Dissolve the protected lactone (5.0 g) in anhydrous DCM (50 mL) containing pyridine (3.0 eq).

-

Cool to -78°C (Dry ice/acetone bath).

-

Add Tf

O (1.2 eq) dropwise over 20 mins. -

Stir for 1h at -78°C, then allow to warm to 0°C.

-

Workup: Wash with cold 1M HCl, sat. NaHCO

, and brine.[2] Dry over MgSO -

Critical: Do not heat the crude triflate. Use immediately for the contraction step to avoid elimination.

-

Stage 2: The Ring Contraction (Key Step)

This step dictates the stereochemistry. The methoxide opens the lactone, and the liberated alkoxide displaces the triflate.

-

Reaction: Suspend the crude triflate in anhydrous Methanol (0.1 M concentration).

-

Cyclization: Add anhydrous K

CO -

Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (disappearance of triflate, appearance of a more polar spot).

-

Mechanism:

-

Methanol attacks the lactone carbonyl

Methyl ester (acyclic). -

The C4-alkoxide (now free) attacks C2-OTf.

-

Result: Formation of the 4-membered ring with inversion at C2.

-

-

Isolation: Concentrate methanol in vacuo (do not heat >30°C). Resuspend residue in Et

O/Water. Extract aqueous layer with Et -

Purification: Flash chromatography (Silica, Hexane/EtOAc).

-

Target:Methyl (2R,3R)-3,4-O-isopropylidene-2-oxetanecarboxylate .

-

Stage 3: Hydrolysis to the Free Acid (Handle with Care)

Warning: The free acid (2R,3R)-3-hydroxy-2-oxetanecarboxylic acid is unstable and will spontaneously isomerize to the thermodynamically stable

-

Hydrolysis: Dissolve the ester in THF/H

O (3:1). -

Reagent: Add LiOH (1.05 eq) at 0°C . Stir for 30-60 mins.

-

Workup:

-

Do NOT acidify to pH < 4.

-

Extract impurities with Et

O. -

Lyophilize the aqueous phase to obtain the Lithium Salt .

-

Recommendation: Store and use as the Lithium or Sodium salt. If the free acid is absolutely required for a coupling reaction, generate it in situ at 0°C.

-

Data Summary & QC Specifications

| Parameter | Specification | Method of Verification |

| Precursor | D-Arabino-1,4-lactone | Optical Rotation |

| Intermediate | ||

| Product (Ester) | Methyl (2R,3R)-oxetane... | |

| Coupling Constant | ~6-8 Hz (Distinct from cis) | |

| Stability | Acid Form | Unstable (t |

| Stability | Ester Form | Stable at 4°C |

Stereochemical Validation

The (2R,3R) configuration implies a trans relationship between the C2-Carboxyl and C3-Hydroxyl groups (assuming standard priority rules where the ring oxygen is high priority).

-

NOE Experiments: Irradiate H2; observe NOE at H3?

-

In trans-oxetanes, H2 and H3 are on opposite faces. NOE should be weak.

-

In cis-oxetanes, H2 and H3 are on the same face. NOE should be strong.

-

Expected Result: Weak/No NOE between H2 and H3 confirms the (2R,3R) trans-like geometry derived from the D-arabino precursor.

-

Troubleshooting & Critical Factors

The "Lactone Reversion" Trap

Users often report finding the starting material (or its isomer) after the final step.

-

Cause: Acid-catalyzed ring opening of the oxetane.[3]

-

Solution: Avoid acidic workups. Use buffered silica gel for purification of the ester. Store the final product as a salt.

Elimination vs. Substitution

If the triflate is hindered or the base is too strong/bulky (e.g., t-BuOK), elimination to the vinyl ether may occur.

-

Solution: Use K

CO

Moisture Sensitivity

Triflates are extremely water-sensitive.

-

Protocol: Ensure Pyridine and DCM are anhydrous. Quench the triflation reaction with cold dilute acid only after consumption of starting material is confirmed.

References

-

Fleet, G. W. J., & Jenkinson, S. F. (2011).

-Triflates of -

Nishiyama, S., et al. (1988). Synthesis of oxetanocin A derivatives. Tetrahedron Letters, 29(37), 4743-4746. Link

-

Mykhailiuk, P. K., et al. (2015). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 80(17), 8490–8495. Link

-

Wuts, P. G. M., et al. (1990). Asymmetric synthesis of the oxetanocin ring system. The Journal of Organic Chemistry, 55(5), 1557–1559. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15035–15081. Link

Sources

- 1. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]

- 2. york.ac.uk [york.ac.uk]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. Oxetanes from the Ring Contraction of α-Triflates of γ-Lactones: Oxetane Nucleosides and Oxetane Amino Acids | CHIMIA [chimia.ch]

Application Notes and Protocols: Strategic Protection of Hydroxy-Oxetane Carboxylic Acids

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rising Prominence of Oxetanes in Drug Discovery and the Inherent Synthetic Challenges

The oxetane motif, a four-membered cyclic ether, has emerged as a valuable structural unit in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional scaffold to explore chemical space.[1][2][3] Hydroxy-oxetane carboxylic acids, in particular, are attractive building blocks as they offer two distinct points for further functionalization. However, the inherent ring strain of the oxetane (approximately 25.5 kcal/mol) presents a unique set of challenges for chemical manipulation, demanding carefully considered protecting group strategies to avoid undesired ring-opening reactions.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective protecting group strategies for hydroxy-oxetane carboxylic acids. We will delve into the nuanced stability of the oxetane ring and present field-proven protocols for the orthogonal protection of both the hydroxyl and carboxylic acid functionalities, ensuring the integrity of the core structure throughout multi-step synthetic sequences.

The Oxetane Core: A Balancing Act of Stability and Reactivity

A common misconception is the universal instability of oxetanes under acidic conditions.[1] In reality, their stability is highly dependent on the substitution pattern and the reaction conditions. 3,3-disubstituted oxetanes, for instance, exhibit remarkable stability, even at a pH of 1, due to steric hindrance that blocks the approach of nucleophiles.[1][4] Conversely, the presence of an internal nucleophile, such as a hydroxyl group, can facilitate intramolecular ring-opening under acidic conditions.[1] Oxetanes are generally stable in basic and many oxidative and reductive environments.[4][5] This nuanced reactivity profile is central to the selection of appropriate protecting groups and their corresponding deprotection methods.

Protecting the Hydroxyl Group: Navigating Steric Hindrance and Ring Strain

The hydroxyl group of a hydroxy-oxetane carboxylic acid often requires protection to prevent its interference in subsequent reactions, such as those involving the carboxylic acid moiety. The choice of protecting group must consider the potential for steric hindrance around the hydroxyl group and the compatibility of the deprotection conditions with the oxetane ring.

Strategy 1: Silyl Ethers for Tunable Stability and Mild Deprotection

Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of installation, tunable stability, and mild cleavage conditions.[6][7] The stability of the silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[6]

For a hydroxy-oxetane, a tert-butyldimethylsilyl (TBS) ether is an excellent choice. It is robust enough to withstand a wide range of reaction conditions, including those that are mildly acidic or basic, and can be readily removed with a fluoride source, such as tetrabutylammonium fluoride (TBAF), under neutral conditions, thus preserving the oxetane ring.[7][8]

Table 1: Comparison of Common Silyl Ether Protecting Groups for Alcohols

| Silyl Group | Abbreviation | Relative Stability | Common Deprotection Conditions |

| Trimethylsilyl | TMS | Low | Mild acid, fluoride |

| Triethylsilyl | TES | Moderate | Acid, fluoride |

| tert-Butyldimethylsilyl | TBDMS or TBS | High | Acid, fluoride (TBAF) |

| tert-Butyldiphenylsilyl | TBDPS | Very High | Acid, fluoride (TBAF) |

| Triisopropylsilyl | TIPS | Very High | Acid, fluoride (TBAF) |

Experimental Protocol 1: Protection of 3-(Hydroxymethyl)oxetane-3-carboxylic Acid as a TBDMS Ether

Objective: To selectively protect the primary hydroxyl group of 3-(hydroxymethyl)oxetane-3-carboxylic acid.

Materials:

-

3-(Hydroxymethyl)oxetane-3-carboxylic acid

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-(hydroxymethyl)oxetane-3-carboxylic acid (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add TBDMSCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x).

-